molecular formula C29H31N3O4S B2464070 N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 497073-43-5

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2464070
CAS No.: 497073-43-5
M. Wt: 517.64
InChI Key: LUMYCFIOQQFOSF-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide: is a complex organic compound that features a combination of indole, benzamide, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfanyl group, and the final coupling with the benzamide moiety. Common reagents used in these steps include indole derivatives, thiols, and benzoyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or organic materials.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The indole moiety, in particular, is known to interact with a variety of biological targets, potentially modulating their activity.

Comparison with Similar Compounds

  • N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide
  • This compound

Uniqueness: The unique combination of functional groups in this compound provides it with distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with biological targets.

Properties

IUPAC Name

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-19-9-10-20(2)23(15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-11-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMYCFIOQQFOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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